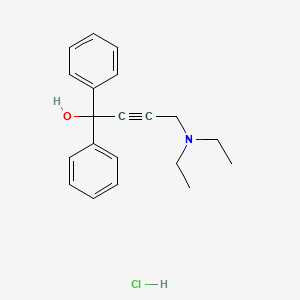
4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 3,4-dichlorophenoxy group and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(3,4-dichlorophenoxy)-3-nitro- typically involves the following steps:
Chlorination: The chlorination of phenol to introduce chlorine atoms at the 3 and 4 positions can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
Esterification: The esterification of the chlorinated phenol with benzoic acid can be performed using a suitable esterification agent such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods: Industrial production of benzoic acid, 4-(3,4-dichlorophenoxy)-3-nitro- may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(3,4-dichlorophenoxy)-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group can also participate in interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Benzoic acid, 4-(3,4-dichlorophenoxy)-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Benzoic acid, 4-(3,4-dichlorophenoxy)-2-nitro-: Similar structure but with the nitro group at the 2-position, which can lead to different reactivity and biological activity.
Benzoic acid, 4-(3,4-dichlorophenoxy)-3-amino-: The nitro group is reduced to an amino group, resulting in different chemical and biological properties.
Uniqueness: 4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid is unique due to the presence of both the nitro and dichlorophenoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
99585-43-0 |
|---|---|
Molecular Formula |
C13H7Cl2NO5 |
Molecular Weight |
328.1 g/mol |
IUPAC Name |
4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H7Cl2NO5/c14-9-3-2-8(6-10(9)15)21-12-4-1-7(13(17)18)5-11(12)16(19)20/h1-6H,(H,17,18) |
InChI Key |
OBLMPDYQGQXOHY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl |
Key on ui other cas no. |
99585-43-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1661820.png)







![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane, 3-(phenoxymethyl)-](/img/structure/B1661831.png)


